N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C18H18F2N4O2S and its molecular weight is 392.42. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have explored the synthesis of novel heterocyclic compounds containing the sulfonamide moiety, designed to comply with the structural features of pharmacophores acting as Cyclooxygenase (COX-2) inhibitors. Molecular docking studies suggest these compounds could serve as suitable inhibitors with modifications for enhanced efficacy (Hassan, 2014).
Catalysis and Transfer Hydrogenation
Studies have been conducted on the catalytic properties of complexes derived from related chemical structures, focusing on the transfer hydrogenation of ketones. These complexes, involving iron (Fe) and nickel (Ni) with ligands similar to the chemical structure , have shown moderate yields and could influence reaction conditions, catalyst structure, and ketone substrate identities in transfer hydrogenation reactions (Magubane et al., 2017).
Fluorescent Probes for Detection
The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols has incorporated structures related to N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide. These probes, designed for selective sensitivity and tunable spectroscopic properties, demonstrate potential applications in environmental and biological sciences for detecting toxic benzenethiols (Wang et al., 2012).
Anticancer and Radiosensitizing Agents
Novel sulfonamide derivatives, synthesized from related chemical frameworks, have been evaluated for their in-vitro anticancer activity and potential as radiosensitizing agents. Some of these compounds have shown higher activity than standard treatments, indicating their promise in cancer therapy research (Ghorab et al., 2015).
Antiproliferative Agents
Research into novel derivatives bearing the N,N-dimethylbenzenesulfonamide moiety has yielded compounds with significant in vitro antiproliferative activity against certain cancer cell lines. These findings highlight the potential of these derivatives in developing new anticancer treatments (Bashandy et al., 2014).
Mechanism of Action
Target of Action
The primary target of this compound is the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in regulating gene expression. They are involved in cellular processes such as inflammation, cell growth, and apoptosis .
Mode of Action
The compound acts as a potent and selective inhibitor of the BET protein family . By inhibiting these proteins, it can disrupt their function and alter the expression of genes they regulate. This can lead to changes in cellular processes and potentially halt the progression of diseases associated with these proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cell growth and function . It is currently under investigation in clinical trials for its potential use in treating conditions like Acute Myeloid Leukemia or Myelodysplastic Syndrome .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,6-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-12-14(13(2)24(23-12)17-8-3-4-10-21-17)9-11-22-27(25,26)18-15(19)6-5-7-16(18)20/h3-8,10,22H,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIBENIYJKCPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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